Fmoc-Asp(OtBu)-OSu
CAS No.: 78553-23-8
Cat. No.: VC21542900
Molecular Formula: C27H28N2O8
Molecular Weight: 508.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78553-23-8 |
---|---|
Molecular Formula | C27H28N2O8 |
Molecular Weight | 508.5 g/mol |
IUPAC Name | 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Standard InChI | InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1 |
Standard InChI Key | OCCFRTKCROFJLW-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structural Characteristics
Fmoc-Asp(OtBu)-OSu, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-t-butyl ester α-N-Hydroxysuccinimidyl ester, is a modified aspartic acid derivative featuring three key structural components:
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An N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group that protects the α-amino function
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A tert-butyl ester (OtBu) protecting group on the β-carboxyl side chain
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An N-hydroxysuccinimide (OSu) active ester at the α-carboxyl position
The compound's chemical identity is characterized by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 78553-23-8 |
Molecular Formula | C₂₇H₂₈N₂O₈ |
Molecular Weight | 508.52 g/mol |
Appearance | White powder |
Melting Point | 128-132 °C |
Optical Activity | [α]₂₀/D -31±1°, c = 1% in DMF |
pKa | 9.61±0.46 (Predicted) |
Density | 1.36±0.1 g/cm³ (Predicted) |
The molecular structure features the characteristic Fmoc group with its fluorene ring system, providing UV absorption properties that enable monitoring of coupling reactions and deprotection steps in peptide synthesis .
Physical and Chemical Properties
Solubility Profile
The solubility characteristics of Fmoc-Asp(OtBu)-OSu significantly impact its handling and application in peptide synthesis protocols:
Solvent | Solubility |
---|---|
DMF (Dimethylformamide) | 10 mg/mL |
DMSO (Dimethyl sulfoxide) | 20 mg/mL |
DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Asp(OtBu)-OSu serves as a specialized building block in Fmoc solid-phase peptide synthesis with several key advantages:
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Pre-activated nature: The OSu ester eliminates the need for separate activation steps during coupling reactions, streamlining the synthesis process
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Orthogonal protection strategy: The combination of base-labile Fmoc and acid-labile OtBu groups enables selective deprotection under different conditions
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High coupling efficiency: The activated OSu ester promotes efficient peptide bond formation with minimal side reactions
Specialized Applications
Beyond standard peptide synthesis, Fmoc-Asp(OtBu)-OSu has been employed in several specialized applications:
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Synthesis of peptaibols (peptide antibiotics containing α-aminoisobutyric acid)
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Preparation of adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1)
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Creation of sidechain-linked resins for synthesizing head-to-tail cyclized peptides or peptides with C-terminal modifications
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Generation of peptides containing β-Asp residues, which serve as standards for identifying aspartimide-related side products
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Development of complex bioactive peptides for pharmaceutical applications
Preparation of Modified Peptides
The compound is particularly valuable in preparing aspartic acid derivatives with special functionality on the sidechain. It can be used to anchor Asp or Asn to resin through the sidechain, facilitating the synthesis of peptides with specialized architectures .
Synthetic Considerations and Side Reactions
Aspartimide Formation
A significant challenge when working with aspartic acid-containing peptides is the formation of aspartimide intermediates:
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Under strong basic conditions (such as those used for Fmoc removal), the Asp(OtBu) residue can form a cyclic aspartimide
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This aspartimide can subsequently open to form either the desired peptide or an undesired β-peptide byproduct
Prevention Strategies
Several approaches have been developed to minimize aspartimide formation:
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Backbone protection on the amino acid preceding Asp can prevent aspartimide formation
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Adding a small amount of formic acid to the piperidine solution used for Fmoc removal has been shown to suppress aspartimide formation
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Using new β-trialkylmethyl aspartic acid protection groups can provide excellent protection from aspartimide formation in routine Fmoc SPPS
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Mild acid-mediated conditions can help prevent aspartimide formation during synthesis of difficult sequences
Considerations During Cleavage
When cleaving peptides containing Asp(OtBu) residues:
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The t-butyl ester of the side chain is readily hydrolyzed under the same conditions used to cleave peptides from Wang resin or Rink amide resin
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The t-butyl cations formed during hydrolysis can reattach to nucleophilic residues in the peptide
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To prevent these side reactions, nucleophilic scavengers such as thiophenol and anisole should be added to the cleavage mixture
Related Compounds and Derivatives
Comparison with Fmoc-Asp(OtBu)-OH
Fmoc-Asp(OtBu)-OSu is closely related to Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5), with key differences and similarities:
Parameter | Fmoc-Asp(OtBu)-OSu | Fmoc-Asp(OtBu)-OH |
---|---|---|
CAS Number | 78553-23-8 | 71989-14-5 |
Molecular Formula | C₂₇H₂₈N₂O₈ | C₂₃H₂₅NO₆ |
Molecular Weight | 508.52 g/mol | 411.45 g/mol |
Activation State | Pre-activated (OSu ester) | Requires activation |
Melting Point | 128-132 °C | 148-150 °C (dec.) |
Primary Use | Direct coupling without additional activation | Standard Fmoc-protected derivative requiring activation |
While Fmoc-Asp(OtBu)-OH is the standard Fmoc-protected derivative of aspartic acid used in peptide synthesis, Fmoc-Asp(OtBu)-OSu offers the advantage of being pre-activated, allowing for direct coupling without additional activation steps .
Other Related Derivatives
Several other aspartic acid derivatives have been developed to address specific challenges in peptide synthesis:
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New t-butyl based aspartate protecting groups designed specifically to prevent aspartimide formation
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Backbone-protected aspartic acid derivatives that minimize side reactions during microwave-assisted peptide synthesis
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Aspartic acid derivatives with alternative activation groups for specialized coupling strategies
Desired Concentration | Amount of Compound | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|---|
1 mM | Fmoc-Asp(OtBu)-OSu | 1.9665 mL | 9.8323 mL | 19.6645 mL |
5 mM | Fmoc-Asp(OtBu)-OSu | 0.3933 mL | 1.9665 mL | 3.9329 mL |
10 mM | Fmoc-Asp(OtBu)-OSu | 0.1966 mL | 0.9832 mL | 1.9665 mL |
To increase solubility, the tube containing the compound can be heated to 37°C and then oscillated in an ultrasonic bath .
Recent Research Applications
Recent scientific literature demonstrates the ongoing importance of Fmoc-Asp(OtBu)-OSu in various research contexts:
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Development of ergogenic supplements: Amino acids and their derivatives, including aspartic acid derivatives, have been investigated for their influence on secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage
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Synthesis of RGD peptides: Fmoc-Asp(OtBu)-OSu has been utilized in the synthesis of cyclic RGD peptides (Arg-Gly-Asp), which are important in targeting integrins for various biomedical applications
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Prevention of aspartimide formation: Ongoing research focuses on developing new strategies to minimize aspartimide-related side reactions during the synthesis of aspartic acid-containing peptides, with Fmoc-Asp(OtBu)-OSu serving as an important tool in these investigations
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